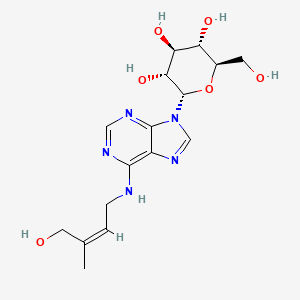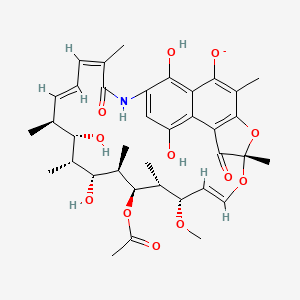![molecular formula C24H24N2O5 B1265270 Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate](/img/structure/B1265270.png)
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolyl)acrylate is a member of quinolines, a carbamate ester, a methyl ester and an aromatic ether. It derives from a tert-butanol and a 2-aminoacrylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a related compound, was synthesized from glycine methyl ester hydrochloride. This synthesis involves acid-catalyzed reactions with various amines, leading to substitution products, and treatment with nucleophiles, yielding fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).
Enantioselective Synthesis
A study conducted by Martelli, Orena, and Rinaldi (2011) reported the synthesis of 3-Substituted (Z)-2-(bromomethyl)propenoates, which reacted with specific amines in the presence of quinidine, leading to the formation of enantiomerically pure aza-Morita–Baylis–Hillman adducts, demonstrating the potential for enantioselective synthesis of related compounds (Martelli, Orena, & Rinaldi, 2011).
Zinc Complexes and Spin Interaction
Orio et al. (2010) explored the synthesis of zinc complexes with Schiff and Mannich bases, related to the tert-butoxycarbonyl group. These complexes demonstrated interesting properties like spin interaction and electron paramagnetic resonance, showing potential for application in material science and catalysis (Orio et al., 2010).
Microsporin B Synthesis
The synthesis of unusual amino acid residues, key fragments of microsporin B, was achieved, highlighting the compound's role in peptide synthesis and drug discovery (Swaroop et al., 2014).
Electrochemical Oxidation Studies
Research by Richards and Evans (1977) on the oxidation of similar compounds in acetonitrile using carbon electrodes contributes to the understanding of electrochemical processes, which is significant in developing new synthetic methods and understanding redox reactions in organic compounds (Richards & Evans, 1977).
Catalysis in Asymmetric Hydrogenation
A study by Imamoto et al. (2012) presented the preparation of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for use in rhodium-catalyzed asymmetric hydrogenation, indicating potential applications in enantioselective catalysis (Imamoto et al., 2012).
Synthesis of Natural Product Biotin
Research by Qin et al. (2014) on the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in natural product Biotin synthesis, underscores the relevance in biosynthesis and pharmaceutical applications (Qin et al., 2014).
Structure and Peptide Conformation
Jankowska et al. (2002) explored the crystal structure of related compounds to examine their role in determining peptide conformation, which is crucial in drug design and protein engineering (Jankowska et al., 2002).
Enantiomeric Synthesis in Pharmaceutical Ingredients
A study by Boaz et al. (2005) highlighted the synthesis of enantiomers of 2-naphthylalanine derivatives, demonstrating the compound's significance in the efficient preparation of chiral pharmaceutical ingredients (Boaz et al., 2005).
Eigenschaften
Produktname |
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate |
|---|---|
Molekularformel |
C24H24N2O5 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
methyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenoxyquinolin-6-yl)prop-2-enoate |
InChI |
InChI=1S/C24H24N2O5/c1-24(2,3)31-23(28)26-20(22(27)29-4)15-16-10-12-19-17(14-16)11-13-21(25-19)30-18-8-6-5-7-9-18/h5-15H,1-4H3,(H,26,28)/b20-15+ |
InChI-Schlüssel |
NQLPKBXBGUTNSE-HMMYKYKNSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/C(=C/C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)/C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



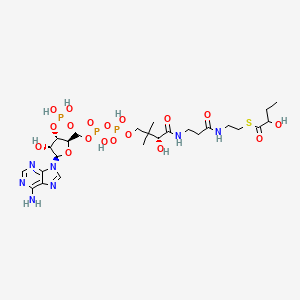
![3-[[1-[1-(methylthio)propan-2-yl]-4-piperidinyl]oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1265188.png)
![8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide](/img/structure/B1265191.png)
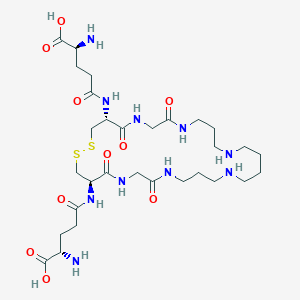
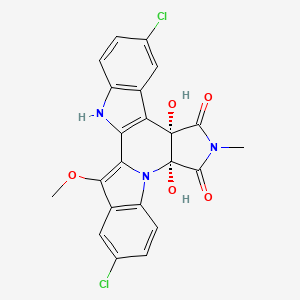
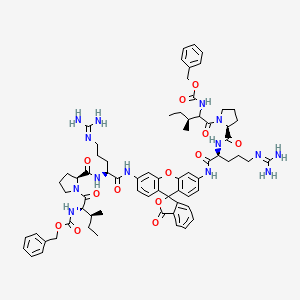

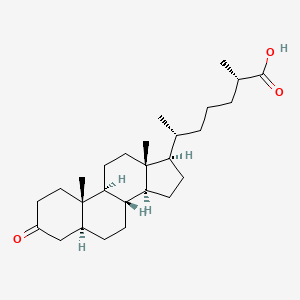
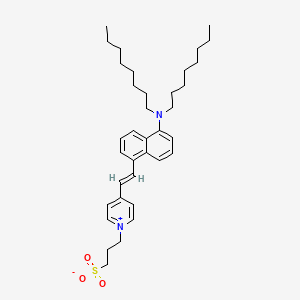
![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)
